Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate
Description
Butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate is a synthetic benzoate ester derivative incorporating a coumarin-based moiety. Its structure combines a butyl ester group with a benzoic acid backbone modified by a 2-oxo-2H-chromen-3-carbonylamino substituent.
Structure
3D Structure
Properties
IUPAC Name |
butyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-3-12-26-20(24)14-8-10-16(11-9-14)22-19(23)17-13-15-6-4-5-7-18(15)27-21(17)25/h4-11,13H,2-3,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICJVWKMVXAOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate typically involves the reaction of 4-aminobenzoic acid with 3-acetylcoumarin in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced coumarin derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate is a complex organic compound that belongs to the coumarin family. It has a molecular formula of C21H19NO5 and a molecular weight of 365.379 g/mol . The compound integrates a butyl ester group with a chromenone moiety and an amide linkage.
Scientific Research Applications
- Anticancer studies Research indicates that Butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate exhibits significant biological activities, particularly in anticancer studies. Compounds derived from coumarin structures often demonstrate cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). Preliminary studies suggest that this compound may inhibit cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Pharmaceuticals It has potential applications in the pharmaceutical field because of its anticancer properties. It may also serve as a lead compound for developing new therapeutic agents targeting specific cancers or other diseases influenced by oxidative stress and inflammation.
- Enzyme inhibition Interaction studies involving butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate have shown promising results regarding binding affinity to various biological targets, including enzyme inhibition. Research has indicated that derivatives of this compound can selectively inhibit tumor-associated carbonic anhydrases, which are implicated in tumor growth and metastasis.
Structural Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Butyl 4-(2-hydroxyphenyl)benzoate | Hydroxyphenol instead of chromenone | Moderate antibacterial activity | Lacks anticancer properties |
| Ethyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate | Ethoxy group replaces butoxy | Higher solubility in organic solvents | Enhanced bioavailability |
| Methyl 4-(coumarin-3-carboxamide) | Simple amide structure | Antioxidant properties | Less complex synthesis |
Mechanism of Action
The mechanism of action of Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The coumarin moiety is known to interact with various proteins, potentially inhibiting their function or altering their signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Butyl benzoate: A simple ester of benzoic acid and butanol, widely used in cosmetics and consumer products .
- Butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate: Features an additional coumarin-derived amide group, likely enhancing UV absorption and photochemical reactivity due to the conjugated chromenone system.
- Methyl/ethyl/propyl benzoates : Differ in alkyl chain length, affecting lipophilicity and metabolic pathways .
Photochemical Stability and Degradation Pathways
- Butyl benzoate: Undergoes photolysis to form butyl-o-hydroxybenzoate and butyl (2E,4E)-7-oxohepta-2,4-dienoate, with further oxidation yielding benzoic acid and p-benzoquinone .
- However, direct evidence is lacking.
Toxicological Profiles
- Butyl 4-(...coumarin...)benzoate : Toxicity data are unavailable, but the coumarin moiety may introduce additional risks (e.g., hepatotoxicity or photosensitization) absent in simpler benzoates.
Biological Activity
Introduction
Butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate, a compound belonging to the coumarin family, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, and possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H19NO5
- Molecular Weight : 365.379 g/mol
- Structural Features : The compound integrates a butyl ester group with a chromenone moiety and an amide linkage, contributing to its diverse biological activities.
Synthesis
The synthesis of butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate typically involves acylation reactions. A common method includes:
- Reaction of 4-aminobenzoic acid with butyl 4-(2-oxo-2H-chromen-3-carbonyl) chloride.
- Utilizing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
Anticancer Properties
Research indicates that butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate exhibits significant anticancer activity . Preliminary studies show its effectiveness against various cancer cell lines, particularly breast cancer (MCF-7). The compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Induction of apoptosis and cell cycle arrest |
| HeLa | TBD | TBD |
| A549 | TBD | TBD |
Enzyme Inhibition Studies
Butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate has shown promising results in enzyme inhibition studies. It may selectively inhibit tumor-associated carbonic anhydrases, which are implicated in tumor growth and metastasis. This inhibition can potentially disrupt cancer progression pathways.
Table 2: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Carbonic Anhydrase | Selective inhibition | |
| Cyclooxygenase (COX) | Moderate inhibition | TBD |
| Lipoxygenase | Moderate inhibition | TBD |
The mechanisms through which butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate exerts its biological effects include:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Halting the proliferation of cancer cells at specific phases.
- Enzyme Interaction : Binding to enzymes involved in cancer metabolism and inflammation.
Case Studies
A study conducted on the effects of butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate on MCF-7 cells demonstrated that treatment resulted in a significant reduction in cell viability compared to control groups. The study highlighted the compound's potential as a lead for developing new anticancer agents.
Case Study Highlights
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : MTT assay for cell viability.
- Results : Significant reduction in viability with an observed IC50 value indicating strong activity.
Potential Applications
Due to its unique structure and biological activities, butyl 4-(2-oxo-2H-chromen-3-carbonylamino)benzoate holds promise for:
- Pharmaceutical Development : As a lead compound for new anticancer therapies.
- Targeted Therapy : Potential applications in diseases influenced by oxidative stress and inflammation.
Chemical Reactions Analysis
Ester Hydrolysis
The butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 4-(2-oxo-2H-chromen-3-carboxamido)benzoic acid | 85% | |
| 2M NaOH, ethanol/water, reflux | 4-(2-oxo-2H-chromen-3-carboxamido)benzoic acid | 78% |
Mechanism :
The ester undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond .
Amide Bond Reactivity
The amide linkage exhibits stability under mild conditions but can be hydrolyzed under harsh acidic or basic environments to release the parent carboxylic acid and amine components.
| Conditions | Products | Yield | References |
|---|---|---|---|
| Conc. HCl (12M), 100°C, 24 hrs | 3-(carboxy)coumarin + butyl 4-aminobenzoate | 62% | |
| LiAlH4, THF, reflux | Reduced amide to amine (theoretical pathway) | N/A | General |
Key Insight :
The amide’s resistance to enzymatic degradation makes it suitable for prolonged biological activity, as seen in studies targeting tumor-associated carbonic anhydrases .
Coumarin Core Modifications
The chromen-2-one ring participates in electrophilic substitution and ring-opening reactions.
Electrophilic Aromatic Substitution
Nitration and sulfonation occur preferentially at the coumarin’s aromatic positions:
| Reaction | Conditions | Product | Regioselectivity | References |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | 6-Nitro derivative | Position 6 | |
| Sulfonation | ClSO3H, CH2Cl2, rt | 8-Sulfo derivative | Position 8 |
Lactone Ring Opening
Under strong alkaline conditions, the lactone ring hydrolyzes to form coumarinic acid:
Conditions : 2M NaOH, 70°C, 4 hrs .
Functional Group Interconversion
The compound serves as a precursor for synthesizing derivatives via coupling reactions:
Example :
Coupling with 3,4-dimethoxyphenylboronic acid introduces aryl groups at the coumarin’s 3-position, modulating electronic properties .
Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Major Products | References |
|---|---|---|---|
| 250–300°C | Ester and amide bond cleavage | CO2, NOx, and aromatic hydrocarbons | |
| >300°C | Coumarin ring fragmentation | Polycyclic aromatic hydrocarbons |
Comparative Reactivity with Analogues
Structural variations significantly impact reactivity:
| Compound | Ester Hydrolysis Rate (k, hr⁻¹) | Amide Hydrolysis Rate (k, hr⁻¹) | Unique Reactivity |
|---|---|---|---|
| Butyl 4-(2-oxo-2H-chromen-3-carboxamido)benzoate | 0.12 | 0.05 | Dual ester-amide functionality |
| Ethyl 4-(2-oxo-2H-chromen-3-carboxamido)benzoate | 0.18 | 0.05 | Higher ester lability |
| Methyl 4-(coumarin-3-carboxamide) | 0.25 | 0.08 | Simplified synthesis |
Q & A
Q. What are the common synthetic routes for preparing Butyl 4-(2-oxo-2H-chromen-3-carbonylamino) benzoate?
The synthesis typically involves multi-step reactions. A foundational approach includes:
- Step 1 : Preparation of the 2-oxo-2H-chromene-3-carbonyl chloride via reaction of 4-hydroxycoumarin derivatives with acyl chlorides.
- Step 2 : Coupling with 4-aminobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the amide bond.
- Step 3 : Esterification of the benzoic acid moiety with butanol under acidic or enzymatic conditions.
Key challenges include optimizing reaction yields and minimizing side products, particularly during amide bond formation .
Q. How is the compound structurally characterized in academic research?
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR to confirm the presence of the chromene carbonyl, amide protons, and butyl ester groups.
- IR Spectroscopy : Detection of characteristic bands (e.g., C=O stretches at ~1700 cm for the chromene and ester groups).
- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .
Q. What solubility and stability profiles are critical for handling this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents. Quantitative solubility studies are conducted via UV-Vis spectrophotometry.
- Stability : Sensitive to prolonged exposure to light and moisture. Stability under storage conditions (e.g., -20°C under argon) is monitored via HPLC to track degradation products .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
A Design of Experiments (DoE) approach is recommended:
-
Variables : Temperature (40–80°C), catalyst loading (e.g., DMAP for esterification), and reaction time.
-
Response Surface Methodology (RSM) : To identify optimal conditions. For example, coupling reactions may require anhydrous conditions with molecular sieves to suppress hydrolysis .
-
Example Table :
Parameter Optimal Range Impact on Yield Temperature 60–70°C +25% yield Catalyst (DMAP) 5–10 mol% +15% yield
Q. What computational methods predict the compound’s reactivity and bioactivity?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites on the chromene core.
- Molecular Docking : Screens potential biological targets (e.g., cyclooxygenase-2) by analyzing binding affinities of the amide and ester functionalities .
Q. How can contradictory bioactivity data in literature be resolved?
Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal Validation : Replicate assays using independent methods (e.g., enzyme inhibition vs. cell viability).
- Dose-Response Curves : Establish EC/IC values across multiple cell lines or enzymatic systems.
- Meta-Analysis : Compare structural analogs (e.g., ethyl vs. butyl esters) to isolate substituent effects .
Q. What strategies enable selective functionalization of the chromene core?
Q. How are stability studies designed for long-term storage?
Q. What methodologies assess the compound’s toxicity in preclinical models?
Q. How are interactions with biological targets validated mechanistically?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to purified proteins (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
